![molecular formula C25H22BrN5O5 B2916753 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate CAS No. 361153-87-9](/img/no-structure.png)
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazoline derivative . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis
The molecular structure of the compound was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The structure was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Several oxidation reaction conditions were tested .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were confirmed by 1 H-NMR, 13 C-NMR, IR, Mass, and CHN .Wissenschaftliche Forschungsanwendungen
- Pyrazolines, including this compound, have demonstrated antibacterial properties in various studies . Researchers have reported their effectiveness against bacterial strains, making them potential candidates for combating infections.
- The compound’s antifungal activity has been investigated . Understanding its mechanism of action and specificity against fungal pathogens could contribute to the development of novel antifungal agents.
- Oxidative stress contributes to cellular damage. Pyrazolines, including this derivative, have been studied for their antioxidant effects. Investigating its ability to scavenge free radicals could be valuable .
- Researchers have explored the impact of this compound on acetylcholinesterase (AchE) activity in the brain of alevins (young fish). AchE is essential for normal nerve function, and alterations in its activity can affect behavior and survival .
Antibacterial Activity
Antifungal Potential
Antioxidant Activity
Neurotoxicity Assessment
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrano[2,3-c]pyrazole derivative, which is synthesized from a 3-(4-bromophenyl)-5-cyano-1,4-dihydropyrazole and a 2-methoxyphenyl aldehyde. The second intermediate is a morpholine-4-carboxylate derivative, which is synthesized from a morpholine and a 4-carboxylic acid. The two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "3-(4-bromophenyl)-5-cyano-1,4-dihydropyrazole", "2-methoxyphenyl aldehyde", "morpholine", "4-carboxylic acid", "coupling reagents and solvents" ], "Reaction": [ "Step 1: Synthesis of pyrano[2,3-c]pyrazole intermediate", "- Combine 3-(4-bromophenyl)-5-cyano-1,4-dihydropyrazole and 2-methoxyphenyl aldehyde in a solvent such as ethanol", "- Add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid", "- Heat the reaction mixture to reflux for several hours", "- Isolate the pyrano[2,3-c]pyrazole intermediate by filtration and washing with a suitable solvent", "Step 2: Synthesis of morpholine-4-carboxylate intermediate", "- Combine morpholine and 4-carboxylic acid in a solvent such as dichloromethane", "- Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)", "- Stir the reaction mixture at room temperature for several hours", "- Isolate the morpholine-4-carboxylate intermediate by filtration and washing with a suitable solvent", "Step 3: Coupling of intermediates to form final product", "- Combine the pyrano[2,3-c]pyrazole intermediate and the morpholine-4-carboxylate intermediate in a solvent such as dimethylformamide (DMF)", "- Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)", "- Stir the reaction mixture at room temperature for several hours", "- Isolate the final product by filtration and washing with a suitable solvent" ] } | |
CAS-Nummer |
361153-87-9 |
Produktname |
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate |
Molekularformel |
C25H22BrN5O5 |
Molekulargewicht |
552.385 |
IUPAC-Name |
[4-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H22BrN5O5/c1-33-19-12-15(4-7-18(19)35-25(32)31-8-10-34-11-9-31)20-17(13-27)23(28)36-24-21(20)22(29-30-24)14-2-5-16(26)6-3-14/h2-7,12,20H,8-11,28H2,1H3,(H,29,30) |
InChI-Schlüssel |
YEPOCARXYGMSQL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N)OC(=O)N5CCOCC5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



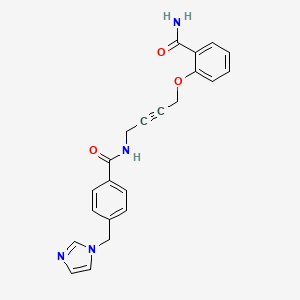
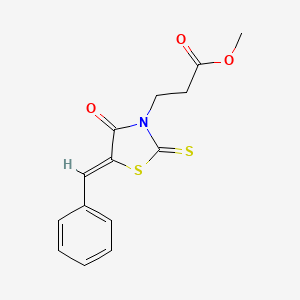

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)
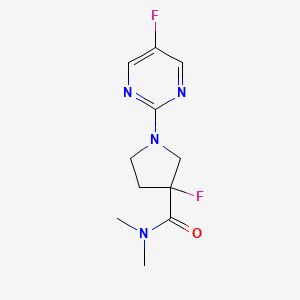
![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)
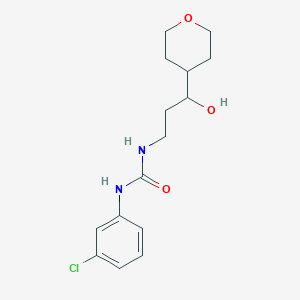
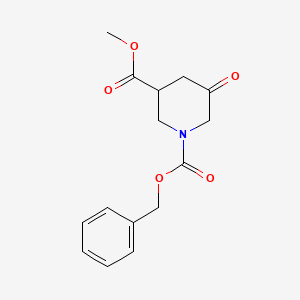
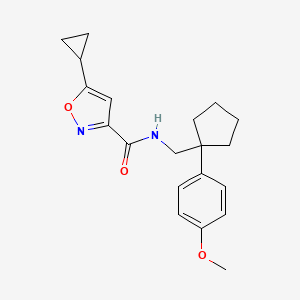
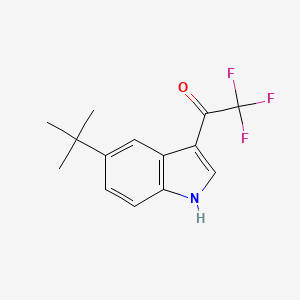
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)
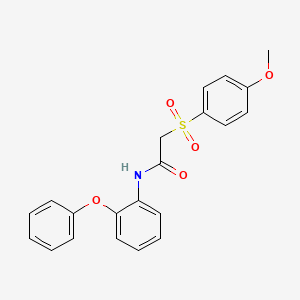
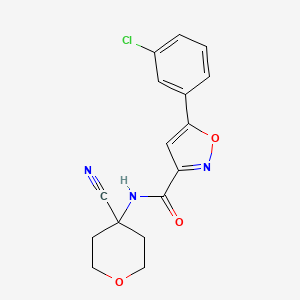
![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)